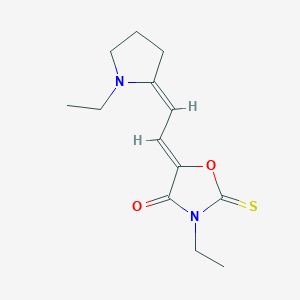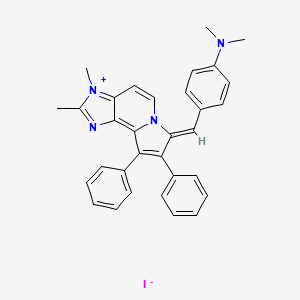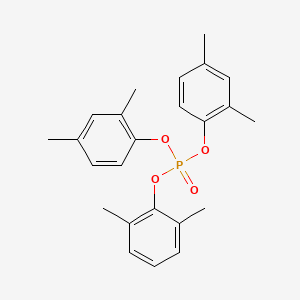
as-Triazine, 5,6-bis(o-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5,6-bis(o-methoxyphenyl)-: is a chemical compound known for its unique structure and properties. It is an oil-soluble organic compound that is commonly used in sunscreens to absorb ultraviolet (UV) rays. This compound is also known by other names such as Tinosorb S and Bis-ethylhexyloxyphenol methoxyphenyl triazine .
Preparation Methods
The synthesis of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves several steps. One common method includes the reaction of 2,4-dichloro-6-(4-methoxyphenyl) triazine with resorcinol monoisooctyl ether in the presence of a Lewis acid catalyst and supercritical carbon dioxide. This process results in the formation of bis-ethylhexyloxyphenol methoxyphenyl triazine through a Friedel-Crafts alkylation reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
as-Triazine, 5,6-bis(o-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: Substitution reactions are more prevalent, especially in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
as-Triazine, 5,6-bis(o-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a UV absorber in various chemical formulations.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to UV protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in dermatology.
Mechanism of Action
The primary mechanism of action of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves the absorption of UV rays ranging from 280 to 400 nm. By absorbing these rays, the compound prevents the formation of free radicals induced by UV radiation, thereby protecting the skin from damage . This compound does not display significant binding affinities towards estrogen and androgen receptors, thus lacking intrinsic estrogenic, antiestrogenic, androgenic, and antiandrogenic activity .
Comparison with Similar Compounds
as-Triazine, 5,6-bis(o-methoxyphenyl)- is unique compared to other similar compounds due to its high photostability and broad-spectrum UV absorption. Similar compounds include:
Bemotrizinol: Another UV absorber with similar properties but different molecular structure.
Ethylhexyl triazone: Known for its UVB absorption capabilities.
Bisoctrizole: A broad-spectrum UV absorber that is often used in combination with other UV filters.
These compounds share some similarities in their UV absorption properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
102486-50-0 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5,6-bis(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C17H15N3O2/c1-21-14-9-5-3-7-12(14)16-17(20-19-11-18-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3 |
InChI Key |
PQQJVYQBIHZMLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=NC=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)







